N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a phenethyl group substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide typically involves the reaction of 4-(dimethylamino)phenethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the phenethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenethyl)acetamide
- N-(4-(dimethylamino)phenethyl)benzamide
- N-(4-(dimethylamino)phenethyl)propionamide
Uniqueness
N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Biological Activity
N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring that contributes to its rigidity and unique electronic properties. The dimethylamino group enhances its solubility and potential interactions with various biological receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.
The rigid structure provided by the cyclopropane moiety may enhance binding affinity and specificity for these targets, leading to significant biological effects.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings from these studies are summarized below:
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of this compound in various human carcinoma cell lines. The compound exhibited dose-dependent cytotoxicity, highlighting its potential as a therapeutic agent in cancer treatment. Notably, it was effective against HCT116 colon cancer cells, showing promise for further development as an anticancer drug .
- Neuroprotective Effects : In another study focusing on neuroprotection, derivatives of this compound were tested for their ability to mitigate neuronal cell death induced by oxidative stress. Results indicated that certain analogs significantly suppressed neuronal death, suggesting potential applications in neurodegenerative diseases .
- Enzyme Inhibition : Research has also explored the role of this compound in inhibiting specific enzymes involved in metabolic processes. The findings suggest that it can modulate enzyme activity, which may have implications for metabolic disorders.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(2)13-7-3-11(4-8-13)9-10-15-14(17)12-5-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWWVKOJWYQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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